molecular formula C12H19NO3S B7281684 CID 136561893

CID 136561893

Cat. No.: B7281684
M. Wt: 257.35 g/mol
InChI Key: YHSIWXXMTGYXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 136561893 is a useful research compound. Its molecular formula is C12H19NO3S and its molecular weight is 257.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C12H19NO3S/c1-2-3-9-13-17(14,15)10-11-5-8-12(16-11)6-4-7-12/h3,11,13H,1,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSIWXXMTGYXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNS(=O)(=O)CC1CCC2(O1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the chemical properties of CID 136561893?

  • Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: What biological systems or chemical environments are relevant to this compound?
  • Intervention: How does the compound interact with specific receptors or catalysts?
  • Comparison: How do its properties differ from structurally similar compounds?
  • Outcome: What measurable effects (e.g., thermodynamic stability, reactivity) are critical?
    • Ensure the question is specific, avoids vague terms, and aligns with gaps in existing literature .

Q. What strategies should I employ for a systematic literature review on this compound?

  • Use databases like PubMed, SciFinder, and Google Scholar to identify primary sources.
  • Apply keyword combinations (e.g., "this compound synthesis," "kinetic studies," "spectroscopic characterization") and track citation chains to locate foundational studies.
  • Critically evaluate sources for reliability, prioritizing peer-reviewed journals and avoiding over-reliance on unreviewed platforms like .

Q. How do I design a reproducible experimental protocol for synthesizing this compound?

  • Detail all reagents, equipment, and conditions (temperature, solvent ratios, catalysts) in the Materials and Methods section.
  • Include validation steps (e.g., NMR, mass spectrometry) to confirm compound purity and identity.
  • Reference established protocols for analogous compounds and explicitly note deviations .

Q. What are the ethical considerations when handling this compound in laboratory settings?

  • Address safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines.
  • Disclose potential conflicts of interest (e.g., funding sources) and ensure compliance with ethical review boards if human/animal testing is involved .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s reactivity under varying pH conditions?

  • Conduct controlled replicate experiments to isolate variables (e.g., ionic strength, temperature).
  • Apply statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors.
  • Compare results with computational models (e.g., DFT calculations) to validate hypotheses .

Q. What advanced techniques are suitable for elucidating the mechanistic pathways of this compound in catalytic reactions?

  • Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to capture intermediate species.
  • Pair kinetic studies with isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways.
  • Integrate in silico simulations (e.g., molecular dynamics) to predict transition states .

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